molecular formula C16H32ClNO2 B1662606 TMPH hydrochloride CAS No. 849461-91-2

TMPH hydrochloride

Cat. No. B1662606
CAS RN: 849461-91-2
M. Wt: 305.9 g/mol
InChI Key: XIDDVJIJIFWGIX-UHFFFAOYSA-N
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Description

TMPH hydrochloride, also known as 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate, is a potent non-competitive antagonist of neuronal nicotinic ACh receptors (nAChRs). It produces long-lasting inhibition of neuronal nAChRs formed by the combination of the most abundant α and β subunits .


Molecular Structure Analysis

The molecular formula of TMPH hydrochloride is C16H31NO2.HCl, and its molecular weight is 305.88 .


Physical And Chemical Properties Analysis

TMPH hydrochloride is a white solid that is soluble to 100 mM in water and to 100 mM in DMSO. It should be stored under inert gas at a temperature of 2-8°C .

Safety and Hazards

In case of exposure, immediate measures such as relocating to fresh air (inhalation), rinsing skin thoroughly with large amounts of water (skin contact), flushing eyes immediately with large amounts of water (eye contact), and washing out mouth with water (ingestion) are recommended . It’s important to note that TMPH hydrochloride is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDDVJIJIFWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017551
Record name 2,2,6,6-tetramethylpiperidin-4-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TMPH hydrochloride

CAS RN

849461-91-2
Record name 2,2,6,6-tetramethylpiperidin-4-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMPH hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TMPH synthesis. To a mixture of 2,2,6,6-tetramethyl-4-piperidinol (472 mg, 3.0 mmol) and methyl heptanoate (476 mg, 3.3 mmol) in 3.0 mL of dimethyl formamide was added 250 mg of powdered potassium carbonate. The resulting mixture was heated at 145˜155° C. for 64 hours under a gentle stream of N2. After cooling, the reaction mixture was partitioned between water and hexanes. The organic layer was separated, washed with water (2×) and brine, then dried over anhydrous MgSO4 and evaporated to afford the crude product as an oil. The oil was dissolved in MeOH and was then treated with 2 equivalents of conc. HCl. The solvent was removed in vacuo, and the residue was then treated with diethyl ether. The resulting solids were removed by filtration. The ethereal filtrate was concentrated in vacuo and triturated with hexane to afford 380 mg (41%) of TMPH hydrochloride. It was recrystallized from boiling ethyl acetate/hexane to afford short colorless needles, mp 113-115° C. FAB-HRMS: calculated (C16H32NO2): 270.2433 found: 270.2435.
Name
Quantity
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472 mg
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476 mg
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3 mL
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250 mg
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Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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